molecular formula C11H11BrO3 B12112134 3-(4-Bromophenoxy)pentane-2,4-dione

3-(4-Bromophenoxy)pentane-2,4-dione

Cat. No.: B12112134
M. Wt: 271.11 g/mol
InChI Key: GSPKLUYBKXFLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenoxy)pentane-2,4-dione is an organic compound with the molecular formula C11H11BrO3 It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms is replaced by a 4-bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenoxy)pentane-2,4-dione typically involves the reaction of 4-bromophenol with pentane-2,4-dione under specific conditions. One common method is to use a base such as potassium carbonate to deprotonate the phenol, followed by the addition of pentane-2,4-dione. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a quinone derivative .

Scientific Research Applications

3-(4-Bromophenoxy)pentane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)pentane-2,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromophenoxy group can enhance the compound’s affinity for these targets, leading to more effective inhibition. The pathways involved often include the modulation of enzymatic activity and the disruption of normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2,4-pentanedione: A simpler analog without the phenoxy group.

    4-Bromophenol: The precursor used in the synthesis of 3-(4-Bromophenoxy)pentane-2,4-dione.

    Pentane-2,4-dione: The parent compound without any substituents.

Uniqueness

This compound is unique due to the presence of both the bromophenoxy and diketone functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications. The bromophenoxy group enhances its ability to participate in substitution reactions, while the diketone moiety allows for various condensation and redox reactions .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

3-(4-bromophenoxy)pentane-2,4-dione

InChI

InChI=1S/C11H11BrO3/c1-7(13)11(8(2)14)15-10-5-3-9(12)4-6-10/h3-6,11H,1-2H3

InChI Key

GSPKLUYBKXFLCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)OC1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.